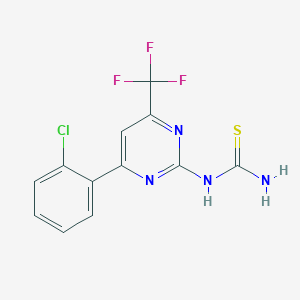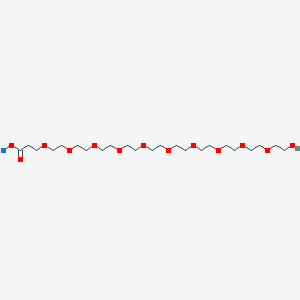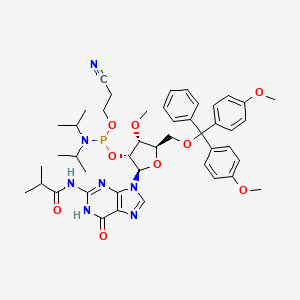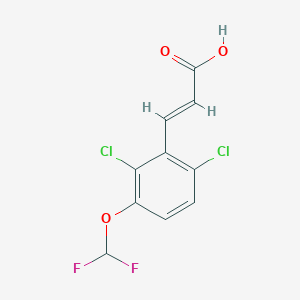![molecular formula C9H4N4O5 B13726724 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole CAS No. 725234-32-2](/img/structure/B13726724.png)
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is a heterocyclic compound that contains both isoxazole and oxadiazole rings. This compound is known for its significant biological activities and is widely used in scientific research, particularly in the fields of medicinal and pharmaceutical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with isocyanates, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antibacterial, antiviral, and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: Contains a five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen atoms.
1,2,4-Oxadiazole: Contains a five-membered ring with two nitrogen atoms and one oxygen atom.
Uniqueness
5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological systems and makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
725234-32-2 |
|---|---|
Fórmula molecular |
C9H4N4O5 |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-5-(1,2-oxazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4N4O5/c14-13(15)7-2-1-5(16-7)8-11-9(18-12-8)6-3-4-10-17-6/h1-4H |
Clave InChI |
VSZVAGCJFVDCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


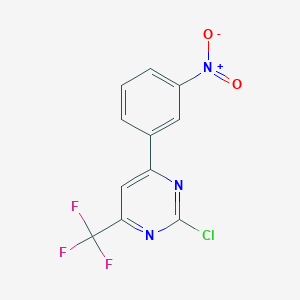
![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
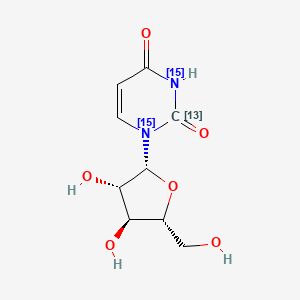
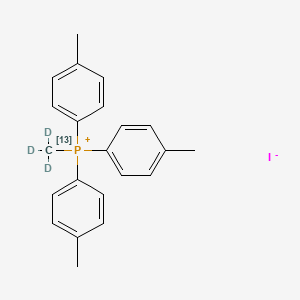
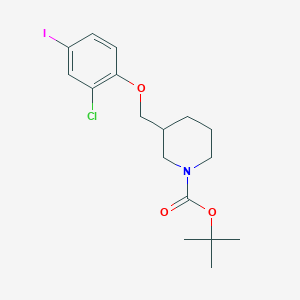
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
